molecular formula C16H21NO3S B2787956 8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797892-78-4

8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2787956
CAS No.: 1797892-78-4
M. Wt: 307.41
InChI Key: UQSVRAZAYVRWKA-UHFFFAOYSA-N
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Description

The compound 8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a tropane-derived bicyclic structure featuring a sulfonamide group at the 8-position, substituted with a 4-ethoxy-3-methylphenyl moiety. The 8-azabicyclo[3.2.1]oct-2-ene core is a rigid scaffold common in medicinal chemistry due to its ability to modulate neurotransmitter receptors and enzymes . The ethoxy and methyl groups on the aryl sulfonyl substituent likely enhance lipophilicity and metabolic stability compared to simpler sulfonamides, making it a candidate for central nervous system (CNS) targeting or enzyme inhibition .

Properties

IUPAC Name

8-(4-ethoxy-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-3-20-16-10-9-15(11-12(16)2)21(18,19)17-13-5-4-6-14(17)8-7-13/h4-5,9-11,13-14H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSVRAZAYVRWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the bicyclic core using a sulfonyl chloride derivative.

    Attachment of the ethoxy-methylphenyl moiety: This can be done through a nucleophilic substitution reaction, where the ethoxy-methylphenyl group is introduced to the sulfonylated bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to bicyclic structures similar to 8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene . Research indicates that derivatives can modulate sodium channels, which are critical in the pathophysiology of seizures. For instance, compounds with similar structural motifs have shown promising results in rodent models, demonstrating efficacy comparable to existing antiseizure medications .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the compound's influence on various ion channels, particularly voltage-gated sodium channels. The ability of these compounds to promote slow inactivation of sodium channels suggests a mechanism through which they may exert their anticonvulsant effects .

Drug Development

The structural uniqueness of 8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene positions it as a candidate for further development into therapeutic agents targeting neurological disorders. Its sulfonyl moiety may enhance solubility and bioavailability, making it suitable for formulation into oral or injectable drugs .

Table 1: Summary of Pharmacological Studies on Related Compounds

Compound NameActivityModel UsedReference
N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamideAnticonvulsantRodent Seizure Models
8-Azabicyclo[3.2.1]octane DerivativesSodium Channel ModulationElectrophysiology
4-Ethoxybenzyl DerivativesAntiseizure ActivityMaximal Electroshock Test

Potential for Anticancer Applications

Emerging research suggests that compounds with similar bicyclic structures may exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth and metastasis. The sulfonyl group is often implicated in enhancing selectivity towards cancerous cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Benzyl Groups : Sulfonamide derivatives (target compound, pyrazole analogs) often exhibit enhanced receptor selectivity due to hydrogen-bonding capabilities, whereas benzyl groups (e.g., SD-1008) may favor kinase inhibition via hydrophobic interactions .

Receptor Binding and Enzyme Inhibition

  • Nicotinic Acetylcholine Receptors (nAChRs) : Derivatives with aryl or naphthyl groups (e.g., 8-methyl-3-(2-naphthalenyl)) exhibit affinity for nAChRs, suggesting the target compound’s sulfonamide may modulate cholinergic signaling .
  • JAK2/STAT3 Pathway : SD-1008’s benzyl and dicarboxylic acid groups enable JAK2 inhibition (IC₅₀ ~10 µM), whereas sulfonamide derivatives like the target compound may lack kinase affinity due to distinct electronic profiles .
  • Analgesic Activity: Pyrazole sulfonamides () show µ-opioid receptor binding (Kᵢ < 50 nM), but the target compound’s ethoxy-methylphenyl group may shift selectivity toward non-opioid targets .

Pharmacokinetics

  • Metabolic Stability : Ethoxy groups are susceptible to cytochrome P450 oxidation, but the methyl group at the 3-position may slow degradation .

Biological Activity

8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound notable for its bicyclic structure and the presence of a sulfonyl group. This compound is part of the azabicyclic class, which has been recognized for its diverse biological activities and applications in medicinal chemistry. The unique structural characteristics, including an ethoxy group and a methyl-substituted phenyl ring, enhance its chemical reactivity and therapeutic potential.

Chemical Structure and Properties

The compound can be represented as follows:

C15H19NO3S\text{C}_{15}\text{H}_{19}\text{N}\text{O}_3\text{S}

Key Features:

  • Bicyclic Structure : Contributes to its biological activity.
  • Sulfonyl Group : Influences binding affinity to biological targets.
  • Ethoxy and Methyl Substituents : Enhance pharmacological properties.

Biological Activities

Research indicates that 8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exhibits significant biological activities, including:

  • Analgesic Properties : Potential use in pain management.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.
  • Antitumor Activity : Preliminary studies suggest cytotoxic effects against tumor cells.

The mechanism of action involves interactions with various biological targets, such as receptors and enzymes. Techniques like surface plasmon resonance and fluorescence spectroscopy are employed to study these interactions, focusing on binding kinetics and affinities. Understanding these mechanisms is crucial for optimizing the compound's pharmacological profile.

Case Studies and Research Findings

A review of literature indicates several studies exploring the biological activity of related compounds within the same class:

  • Cytotoxicity Studies : Research on 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one demonstrated selective toxicity towards malignant cells compared to normal cells, suggesting that structural modifications can enhance therapeutic efficacy .
  • Binding Affinity Assessments : Studies indicate that the sulfonyl group significantly affects binding to neurotransmitter systems, which may lead to therapeutic applications in treating mood disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
8-Methyl-8-azabicyclo[3.2.1]octan-3-oneStructureKnown for its analgesic properties
TropaneStructureFound in various alkaloids; significant pharmacological activity
8-Azabicyclo[3.2.1]octan-3-olStructureExhibits central nervous system activity

The unique combination of substituents in 8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene may offer enhanced selectivity and efficacy in therapeutic applications compared to these structurally similar compounds.

Q & A

Q. Optimization Tips :

  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to identify optimal quenching points .

Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Methodological Answer:

Spectroscopic Analysis :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. For example, the sulfonyl group’s deshielding effects on adjacent protons are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks).

X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data. Orthorhombic crystal systems (e.g., P21_121_121_1) with unit cell parameters (e.g., a = 5.94 Å, b = 13.31 Å, c = 22.15 Å) are common for azabicyclic derivatives .

Computational Validation : Density Functional Theory (DFT) to compare calculated vs. experimental IR/Raman spectra .

Advanced: How do substituents on the benzenesulfonyl group influence biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies for analogs reveal:

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to enzymes like acetylcholinesterase via polar interactions. For example, 5-chloro substituents increase inhibitory potency by 30% compared to methoxy groups .
  • Ethoxy vs. Methoxy Groups : Ethoxy’s larger steric bulk may reduce membrane permeability but improve target selectivity. Molecular docking simulations can predict these effects .
    Experimental Design :
  • Synthesize derivatives with systematic substituent variations.
  • Test in vitro using enzyme inhibition assays (e.g., IC50_{50} determination) and compare logP values to assess hydrophobicity .

Advanced: What mechanistic role does the sulfonyl group play in chemical reactivity?

Methodological Answer:
The sulfonyl group:

Electrophilic Activation : Polarizes adjacent bonds, facilitating nucleophilic attacks (e.g., substitution reactions with amines or thiols) .

Hydrogen-Bond Acceptor : Engages with biological targets (e.g., serine residues in enzymes) via lone pairs on the sulfonyl oxygen .

Thermal Stability : Enhances polymer compatibility by forming π-π stacking interactions in composite materials, as shown for sulfonyl-containing bicyclic derivatives .
Validation :

  • Perform kinetic studies (e.g., rate comparison with non-sulfonyl analogs).
  • Use differential scanning calorimetry (DSC) to assess thermal stability in polymer blends .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Standardize protocols using guidelines like OECD 452.

Impurity Artifacts : Trace byproducts (e.g., unreacted intermediates) may skew results. Validate purity via HPLC-UV/ELSD and repeat assays with rigorously purified batches .

Stereochemical Effects : Enantiomers may exhibit divergent activities. Use chiral chromatography or asymmetric synthesis to isolate stereoisomers .

Advanced: What in vitro assays are recommended for evaluating pharmacological potential?

Methodological Answer:

Enzyme Inhibition :

  • Acetylcholinesterase (AChE) : Ellman’s assay to measure IC50_{50} values .
  • Kinase Targets : Radioligand binding assays (e.g., 3^3H-ATP competition).

Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) and confocal microscopy to assess permeability .

Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) with EC50_{50} determination .

Advanced: How can computational methods guide the design of derivatives with improved properties?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Predict binding modes to targets (e.g., GPCRs) using software like GROMACS or AMBER .

QSAR Modeling : Relate structural descriptors (e.g., Hammett σ values, molar refractivity) to bioactivity. Use partial least squares (PLS) regression for multi-parameter optimization .

ADMET Prediction : Tools like SwissADME to forecast pharmacokinetic profiles (e.g., BBB permeability, CYP450 interactions) .

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